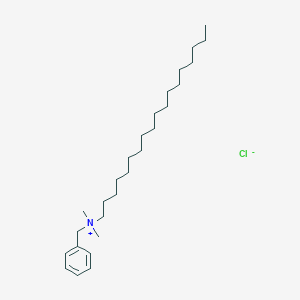

Benzyldimethylstearylammonium chloride

Description

Properties

IUPAC Name |

benzyl-dimethyl-octadecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVFIFLLYFPGHH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N.Cl, C27H50ClN | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37612-69-4 (Parent) | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025139 | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP @ 120 °C | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |

CAS No. |

122-19-0 | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stedbac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(octadecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OUO26BB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzyldimethylstearylammonium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzyldimethylstearylammonium Chloride

Abstract

This compound (CAS No. 122-19-0), also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic molecular structure, combining a hydrophilic quaternary ammonium head with a hydrophobic stearyl tail and a benzyl (B1604629) group, imparts a range of properties making it valuable across multiple industries, including personal care, textiles, and pharmaceuticals.[2][3] This document provides a comprehensive overview of its core chemical and physical properties, stability, reactivity, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to light yellow solid, crystalline powder, or viscous liquid with a mild odor.[4][5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[7]

General Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride | [5] |

| CAS Number | 122-19-0 | [1][5][7] |

| Molecular Formula | C₂₇H₅₀ClN | [5][7][8] |

| Molecular Weight | 424.15 g/mol | [7][8] |

| EC Number | 204-527-9 | [9][10] |

Physicochemical Data

Key physical and chemical properties are presented in the following table for easy reference.

| Property | Value | Reference |

| Physical State | Solid, crystalline powder, or thick/viscous liquid | [4][5][7] |

| Color | White, off-white, or light yellow | [4][5][7][9] |

| Odor | Mild | [4][5][6] |

| Melting Point | 57 °C / 230 °C (conflicting data) | [6] /[9] |

| Boiling Point | Decomposes at 120 °C | [5][9] |

| Density | >1.1 g/cm³ at 20°C (68°F) / 0.98 g/cm³ | [5] /[9][11] |

| LogP (Kow) | 3.23 | [5][9] |

| Purity | >98.0% | [7] |

Solubility Profile

The compound's solubility is dictated by its amphiphilic nature.[2] The charged quaternary ammonium group allows for interaction with polar solvents like water, while the long alkyl (stearyl) and benzyl groups provide nonpolar character.[2]

| Solvent | Solubility | Reference |

| Water | Soluble (4000 g/L at 20°C) / Insoluble (conflicting data) | [1][4][6] /[5] |

| Chloroform | Soluble / Slightly Soluble | [5] /[9] |

| Benzene | Soluble | [5] |

| Acetone | Soluble | [5] |

| Xylene | Soluble | [5] |

| DMSO | Slightly Soluble | [9] |

| Methanol | Slightly Soluble | [9] |

| Ethanol (B145695) (60-70%) | Suitable for dampening spills | [5] |

Stability and Reactivity

Stability

This compound is chemically stable under standard ambient conditions. It is resistant to acids, hard water, and inorganic salts.[1][4] However, it is not resistant to alkali.[1][4] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years and solutions in solvent at -80°C for up to 1 year.[11] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture.[9][10]

Reactivity and Hazardous Reactions

As a quaternary ammonium salt, this compound is incompatible with strong oxidizing agents and strong reducing agents.[9] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[5][9] Unlike primary, secondary, or tertiary ammonium cations, the charge on the quaternary ammonium cation is permanent and independent of the solution's pH.[6][9]

Caption: Reactivity profile of this compound.

Experimental Protocols

Synthesis Protocol

A common method for the synthesis of this compound involves the quaternization of dimethyl octadecylamine (B50001) with benzyl chloride.[4]

Methodology:

-

450 kg of dimethyl octadecylamine is charged into a reaction kettle.[4]

-

The reactant is heated to a temperature of 80-85°C.[4]

-

Under constant stirring, 180 kg of benzyl chloride is slowly added over a period of 1.5 to 2 hours.[4] The temperature is maintained at 80-90°C during this addition.[4]

-

After the addition is complete, the reaction temperature is increased to 100-105°C.[4]

-

The reaction is held at this temperature for several hours. Samples are taken periodically to measure the pH of a 1% aqueous solution.[4]

-

The reaction is considered complete when the pH value reaches 6-6.5.[4]

-

Finally, the mixture is cooled to 60°C, and the final product, this compound, is discharged.[4]

Caption: Workflow for the synthesis of this compound.

Biodegradability Assessment

While detailed protocols are not available in the cited literature, results from standard biodegradability tests have been reported. The compound showed 94% and 95% degradation in the SCAS method and the OECD Confirmatory test, respectively, but did not degrade within 10 days under the MITI test conditions.[9][12] An estimated Bioconcentration Factor (BCF) of 71 suggests a moderate potential for bioconcentration in aquatic organisms.[9][12]

Applications in Research and Drug Development

The properties of this compound make it a versatile agent for various applications.

-

Surfactant and Emulsifier: As a cationic surfactant, it is used in emulsion polymerization processes and as an emulsifier for pesticides.[3][5] In drug formulation, similar quaternary ammonium compounds can be used as excipients to improve the solubility and stability of active pharmaceutical ingredients (APIs).

-

Preservative and Biocide: It exhibits potent bactericidal and algicidal properties, making it an effective preservative.[1] This is valuable for preventing microbial contamination in topical formulations and other products.[4]

-

Conditioning and Anti-Static Agent: In personal care and hair care formulations, its cationic nature allows it to bind to negatively charged surfaces of hair and skin, providing conditioning, softening, and anti-static effects.[1][3][4]

-

Corrosion Inhibition: Research has explored its use as an efficient corrosion inhibitor for steel in acidic solutions.[8]

Caption: Functional properties and applications derived from its surfactant nature.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[9][10] It is also very toxic to aquatic life with long-lasting effects.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and suitable protective clothing.[5][9][10]

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[9][13] Wash hands thoroughly after handling.[10]

-

Spill Response: For small spills, dampen the solid material with 60-70% ethanol, transfer to a suitable container, and wash the contaminated area with ethanol followed by soap and water.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][13] If swallowed, rinse mouth and seek immediate medical help.[9][13] If inhaled, move to fresh air.[9][13]

References

- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 122-19-0 [chemicalbook.com]

- 5. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. labproinc.com [labproinc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Benzyldimethylstearylammonium Chloride (CAS 122-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylstearylammonium chloride (BDMSAC), also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) compound with the CAS number 122-19-0. It is a cationic surfactant widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial applications.[1][2] Its molecular structure, featuring a long hydrophobic stearyl chain, a hydrophilic quaternary ammonium headgroup, and a benzyl (B1604629) group, imparts a unique combination of surface-active, antimicrobial, and conditioning properties. This guide provides a comprehensive technical overview of BDMSAC, focusing on its physicochemical properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties

BDMSAC is typically a white to light yellow solid, powder, or viscous liquid, depending on its purity.[3] It is soluble in water and various organic solvents such as ethanol, chloroform, benzene, and acetone.[4] As a cationic surfactant, it effectively reduces surface tension. The pH of a 1% aqueous solution typically ranges from 5 to 8.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122-19-0 | [3][6] |

| Molecular Formula | C27H50ClN | [5][6] |

| Molecular Weight | 424.15 g/mol | [5][6] |

| Appearance | White to light yellow solid, powder, or viscous liquid | [3] |

| Solubility | Soluble in water, ethanol, chloroform, benzene, acetone | [4] |

| pH (1% aqueous solution) | 5 - 8 | [5] |

| Melting Point | Approximately 230°C (literature value) | [7] |

| Boiling Point | Decomposes at 120°C (literature value) | [4][7] |

Mechanism of Action

The primary mechanism of action for this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[8] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the long hydrophobic stearyl tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4]

At sub-inhibitory concentrations, it can induce morphological changes in bacteria, such as filamentation in Escherichia coli.[9]

Biological Activities and Applications in Drug Development

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in drug development and formulation.

Antimicrobial Activity

BDMSAC is an effective biocide against a wide range of bacteria and fungi.[8] Its antimicrobial efficacy makes it suitable for use as a preservative in pharmaceutical and cosmetic formulations to prevent microbial contamination.[1]

Table 2: Antimicrobial Activity of Related Quaternary Ammonium Compounds

| Microorganism | Compound | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Alkyldimethylbenzylammonium chloride (ADBAC) | 0.4 - 1.8 | [6][7][10] |

| Escherichia coli | Alkyldimethylbenzylammonium chloride (ADBAC) | ≤16 | [11] |

| Candida albicans | C16(DAPACl)2 (a dicephalic cationic surfactant) | 16 | [12] |

Cytotoxicity

As a membrane-active agent, this compound can exhibit cytotoxicity, particularly at higher concentrations. This is a critical consideration in its application in drug formulations and personal care products. The mode of cell death induced can be dose-dependent, with necrosis occurring at high concentrations and apoptosis at lower concentrations.[13]

Table 3: Toxicological Data for this compound

| Test | Species | Result | Reference(s) |

| Acute Oral LD50 | Rat | 0.5 - 1.25 g/kg (25% aqueous solution) | [8] |

| Acute Oral LD50 | Mouse | 0.760 g/kg | [14] |

| Skin Irritation | Human | Can cause irritation, especially in individuals with sensitive skin | [15] |

Note: Specific IC50 values for this compound on human cell lines were not found in the provided search results. The data indicates a moderate hazard, with concerns for skin irritation and potential for inflammatory responses at high doses.[15]

Skin Permeation Enhancement

Cationic surfactants like this compound can act as skin permeation enhancers, facilitating the transdermal delivery of drugs.[11] The mechanism is believed to involve the disruption of the stratum corneum's lipid barrier, thereby increasing the permeability of the skin to co-administered therapeutic agents. This effect is attributed to the interaction of the surfactant with intercellular keratin (B1170402) and the swelling of the stratum corneum.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

-

Cell Seeding: Seed human cell lines (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a common apparatus used to study the permeation of substances through skin.

Protocol:

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a formulation containing the drug and this compound as a permeation enhancer to the surface of the skin in the donor compartment.

-

Receptor Phase: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C or 37°C) with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh receptor fluid.

-

Quantification: Analyze the concentration of the permeated drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio (the ratio of flux with the enhancer to the flux without the enhancer).

Visualizations

Proposed Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts a bacterial cell membrane.

References

- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.brighton.ac.uk [research.brighton.ac.uk]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics | MDPI [mdpi.com]

- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biofilm eradication and antifungal mechanism of action against Candida albicans of cationic dicephalic surfactants with a labile linker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 15. russellorganics.com [russellorganics.com]

An In-depth Technical Guide to Benzyldimethylstearylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in industrial, cosmetic, and pharmaceutical fields. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head and a long hydrophobic stearyl tail, allows it to effectively reduce surface tension and exhibit potent antimicrobial properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and mechanism of action, with a focus on experimental protocols and data presentation for research and development applications.

Molecular Structure and Identification

This compound is characterized by a central nitrogen atom covalently bonded to two methyl groups, a benzyl (B1604629) group, and a long-chain stearyl (octadecyl) group. The positive charge on the nitrogen atom is balanced by a chloride anion.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride[1] |

| Chemical Formula | C27H50ClN[1] |

| Molecular Weight | 424.15 g/mol [1] |

| CAS Number | 122-19-0[1] |

| Synonyms | Stearalkonium chloride, Stearyldimethylbenzylammonium chloride, Octadecyldimethylbenzylammonium chloride[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation and application in various products.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or light yellow sticky paste | [1][2] |

| Melting Point | 54-56 °C | [2] |

| Solubility | Soluble in water, chloroform, benzene, acetone, and xylene | [2][[“]] |

| Water Solubility | 4000 g/L (20 °C) | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.23 | [1] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the quaternization of dimethyl octadecylamine (B50001) with benzyl chloride.

Materials:

-

Dimethyl octadecylamine

-

Benzyl chloride

-

Reaction kettle with stirrer and heating capabilities

Procedure: [2]

-

Charge 450 kg of dimethyl octadecylamine into the reaction kettle.

-

Heat the reactant to 80-85 °C with stirring.

-

Slowly add 180 kg of benzyl chloride to the reaction mixture over a period of 1.5-2 hours, maintaining the temperature at 80-90 °C.

-

After the addition is complete, increase the temperature to 100-105 °C.

-

Maintain the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.

-

The reaction is considered complete when the pH of the 1% aqueous solution reaches 6-6.5.

-

Cool the reaction mixture to 60 °C and discharge the product.

Caption: Workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound

-

Sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure (Broth Microdilution Method): [4][5][6]

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the sterile broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37 °C for 16-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular production of reactive oxygen species in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate in the dark at 37 °C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Caspase-3 Activation Assay

Objective: To determine the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AFC)

-

Microplate reader

Procedure: [11][12][13][14][15][16]

-

Seed and treat cells with this compound as described for the ROS assay.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

An increase in the signal indicates an increase in caspase-3 activity.

Mechanism of Action

This compound, like other quaternary ammonium compounds, primarily exerts its antimicrobial effect through the disruption of microbial cell membranes.[6][14] The positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to its disorganization and increased permeability. This disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.

In eukaryotic cells, at lower concentrations, this membrane disruption can trigger a programmed cell death pathway known as apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the caspase cascade, with caspase-3 being a key executioner. At higher concentrations, the extensive membrane damage can lead to rapid cell lysis and necrosis.

References

- 1. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. consensus.app [consensus.app]

- 4. benchchem.com [benchchem.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. assaygenie.com [assaygenie.com]

- 8. antbioinc.com [antbioinc.com]

- 9. Intracellular ROS Assay [cellbiolabs.com]

- 10. abcam.cn [abcam.cn]

- 11. benchchem.com [benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. mpbio.com [mpbio.com]

Benzyldimethylstearylammonium chloride physical properties

An In-depth Technical Guide on the Physical Properties of Benzyldimethylstearylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 122-19-0), a quaternary ammonium (B1175870) cationic surfactant.[1][2][3][4] Also known as stearalkonium chloride, this compound is utilized in various applications, including as a conditioning agent in personal care products, an antistatic agent, a surfactant, and a biocide.[1][5][6] Its utility is derived from its amphiphilic molecular structure, which dictates its behavior in solution and at interfaces.

This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides logical diagrams to illustrate its structure-function relationship and common experimental workflows.

Core Physical and Chemical Properties

The physical properties of this compound are compiled from various technical and safety data sheets. It is important to note that some reported values show discrepancies, which may be attributed to different experimental conditions, measurement techniques, or sample purity.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride | [2] |

| Synonyms | Stearalkonium Chloride, Octadecyldimethylbenzylammonium chloride | [1][7][8] |

| CAS Number | 122-19-0 | [1][2][7][9] |

| Molecular Formula | C₂₇H₅₀ClN | [2][3][7][10][11] |

| Molecular Weight | 424.15 g/mol | [3][10][11] |

| Appearance | White to off-white crystalline powder; light yellow sticky paste; colorless to pale yellow liquid; white solid or thick liquid with a mild odor. | [1][2][5][7][9] |

| Melting Point | 57 °C | [7] |

| 230 °C (literature value, may be decomposition) | [9] | |

| Boiling Point | Decomposes at 120 °C | [2][9] |

| 100 °C | [7] | |

| Density | > 1.1 g/cm³ at 20 °C (68 °F) | [2] |

| 0.90 g/cm³ at 60 °C | [7] | |

| 0.98 g/cm³ | [12] | |

| Solubility | Water: Soluble[1][5]; ≥7.84 mg/mL (with ultrasonic assistance)[11]. Conflicting reports state it is insoluble[1][7] or has low solubility (< 1 mg/mL at 21°C)[2]. | |

| Organic Solvents: Soluble in acetone, chloroform, benzene, xylene[2], Dimethyl Sulfoxide (B87167) (DMSO; ≥38.05 mg/mL)[11], and Ethanol (EtOH; ≥72.4 mg/mL)[11]. | ||

| Partition Coefficient | log Kow = 3.23 | [2] |

| XLogP3 = 5.5 (computationally derived) | [7] | |

| Hygroscopicity | Reported to be hygroscopic. | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are not always published. However, standard methodologies for surfactant characterization are applicable.

Determination of Solubility

Solubility is a critical parameter for formulation development. The following protocols are based on methods provided for research-grade compounds.[3]

Objective: To determine the solubility of this compound in various solvent systems relevant to drug development.

Materials:

-

This compound

-

Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline, Corn Oil

-

Vials, magnetic stirrer, vortex mixer, heating block/sonicator (optional)

Protocol 1: Aqueous/Co-solvent System

-

Prepare a stock solution by dissolving a known mass of the compound in DMSO to create a 10% solution.

-

In a separate vial, prepare the co-solvent vehicle by mixing PEG300 (40%), Tween-80 (5%), and Saline (45%).

-

Slowly add the DMSO stock solution to the co-solvent vehicle while stirring or vortexing.

-

Observe for precipitation or phase separation.

-

If the solution remains clear, the compound is soluble at that concentration (e.g., ≥ 2.08 mg/mL).[3]

-

If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3] Note any temperature dependence.

Protocol 2: Oil-based System

-

Prepare a 10% stock solution in DMSO as described above.

-

Add the stock solution to Corn Oil (90%) dropwise while mixing thoroughly.

-

Observe for clarity to determine solubility (e.g., ≥ 2.08 mg/mL).[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[13][14] It is a fundamental property indicating the surfactant's efficiency. While a specific CMC value for this compound was not found in the searched literature, it can be determined experimentally using methods like tensiometry or conductometry.[15][16]

Objective: To determine the CMC of this compound in an aqueous solution using surface tension measurements.

Principle: Below the CMC, adding more surfactant causes a sharp decrease in the solution's surface tension. Above the CMC, additional surfactant molecules form micelles, and the surface tension remains relatively constant.[13] The CMC is the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.

Materials:

-

This compound

-

High-purity water

-

Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

-

Precision balance and volumetric flasks

Protocol:

-

Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Ensure temperature is constant throughout the experiment.

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Identify the concentration at which the plot shows a distinct break or change in slope. This point corresponds to the CMC.

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and methodological aspects of this compound.

References

- 1. This compound | 122-19-0 [chemicalbook.com]

- 2. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 122-19-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. labproinc.com [labproinc.com]

- 11. apexbt.com [apexbt.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-depth Technical Guide on the Solubility of Benzyldimethylstearylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyldimethylstearylammonium chloride, a quaternary ammonium (B1175870) compound, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

This compound, also known as stearalkonium chloride, is a cationic surfactant with a molecular structure that includes a hydrophilic quaternary ammonium head group and a long hydrophobic stearyl tail. This amphiphilic nature governs its solubility in different media. While it is readily soluble in water, its solubility in organic solvents is crucial for a variety of applications, including as a phase transfer catalyst, in the formulation of personal care products, and as an antimicrobial agent in non-aqueous systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that comprehensive quantitative data in the public domain is limited, and the values presented here are compiled from various scientific sources.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Methanol | Protic | 73.81 g/L | 20 |

| Ethanol | Protic | 109.2 g/L | 20 |

| Isopropyl Alcohol | Protic | Soluble | Not Specified |

| Chloroform | Aprotic | Soluble (Slightly) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble (Slightly) | Not Specified |

| Acetone | Aprotic | Soluble | Not Specified |

| Benzene | Aprotic | Soluble | Not Specified |

| Xylene | Aprotic | Soluble | Not Specified |

Note: "Soluble" indicates that the source stated solubility without providing specific quantitative values. "Slightly soluble" indicates a lower degree of solubility as noted in the source material.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing the physicochemical properties of a compound. The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The agitation time should be sufficient to allow for complete dissolution and equilibration, which can be confirmed by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the flask containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved solute.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC), dilute the filtered solution to a known concentration within the linear range of the instrument and quantify the amount of dissolved solute against a calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and the logical relationships governing the solubility of this compound in organic solvents.

Benzyldimethylstearylammonium Chloride: A Technical Guide to Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound also widely known as Stearalkonium Chloride, is a cationic surfactant with a broad spectrum of applications, ranging from an antistatic agent in cosmetics and hair care products to a component in industrial cleaners and emulsion polymerization processes.[1][2][3] Its efficacy in these formulations is intrinsically linked to its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter for optimizing formulations and understanding the compound's activity.

This technical guide provides an in-depth overview of the critical micelle concentration of this compound, its significance, and the experimental protocols for its determination.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles.[4][5] Below the CMC, surfactant molecules primarily exist as monomers. As the concentration increases, these monomers adsorb at the interfaces, such as the air-water interface, leading to a decrease in surface tension.[6][7]

Once the interface is saturated, any further increase in surfactant concentration leads to the formation of micelles in the bulk of the solution.[5][8] This process is a spontaneous and thermodynamically favorable self-assembly driven by the hydrophobic effect. The hydrophobic stearyl tails of BDSAC molecules cluster together to minimize their contact with water, while the hydrophilic benzyl-dimethylammonium head groups remain exposed to the aqueous environment.

The formation of micelles is accompanied by abrupt changes in several physicochemical properties of the solution, which forms the basis for the experimental determination of the CMC.[9] These properties include surface tension, conductivity, turbidity, and the solubilization of hydrophobic probes.[4][6]

Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Synonyms | Stearalkonium chloride, Benzyldimethyloctadecylammonium chloride | [2][10] |

| CAS Number | 122-19-0 | [1][10] |

| Molecular Formula | C₂₇H₅₀ClN | [10] |

| Molecular Weight | 424.1 g/mol | [10] |

| Appearance | White solid or thick liquid with a mild odor. | [1][10] |

| Solubility | Soluble in water. | [1] |

| Type | Cationic Surfactant | [11][12] |

Experimental Determination of Critical Micelle Concentration

The CMC of this compound is an experimentally determined value that can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other substances in the solution.[4][13] Several techniques can be employed for its measurement.

Tensiometry

This is one of the most common and direct methods for determining the CMC of surfactants.[6][14] It involves measuring the surface tension of the surfactant solution at various concentrations.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of BDSAC in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[8]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the BDSAC concentration. The plot will typically show two linear regions.[7] The CMC is determined from the intersection of the two lines.[8]

Caption: Workflow for CMC determination using tensiometry.

Conductivity Measurement

This method is suitable for ionic surfactants like BDSAC.[14] It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.

Experimental Protocol:

-

Solution Preparation: Similar to tensiometry, prepare a series of BDSAC solutions of varying concentrations.

-

Conductivity Measurement: Measure the electrical conductivity of each solution using a conductivity meter.

-

Data Analysis: Plot the conductivity against the surfactant concentration. Two lines with different slopes will be observed.[4][5] The concentration at which the slope changes corresponds to the CMC.[6]

References

- 1. This compound | 122-19-0 [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Stearalkonium Chloride, CAS No. 112-02-7 | Niran Chemical [niranchemical.com]

- 4. justagriculture.in [justagriculture.in]

- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. agilent.com [agilent.com]

- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Benzyldimethylstearylammonium Chloride: A Technical Guide to its Surfactant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) salt, as a cationic surfactant. This document provides a detailed overview of its physicochemical properties, its behavior at interfaces, and its interaction with lipid bilayers, which is crucial for its applications in drug development and other scientific fields.

Core Surfactant Properties and Mechanism of Action

This compound, also known as stearalkonium chloride, is an amphiphilic molecule consisting of a positively charged quaternary ammonium head group and a long hydrophobic stearyl (C18) tail.[1][2][3] This structure dictates its behavior as a cationic surfactant. In aqueous solutions, the hydrophobic tails avoid contact with water, while the hydrophilic heads are solvated. This leads to the spontaneous self-assembly of BDSAC molecules into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[4]

The primary mechanism of action as a surfactant involves the reduction of surface tension at the air-water interface and interfacial tension between immiscible phases (e.g., oil and water). The amphiphilic molecules orient themselves at these interfaces, with the hydrophobic tails extending into the non-polar phase (air or oil) and the hydrophilic heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension.

As a cationic surfactant, the positively charged head group of BDSAC plays a significant role in its interaction with negatively charged surfaces, such as biological membranes.[3] This electrostatic attraction, combined with the hydrophobic interaction of the long alkyl chain with the lipid core of the membrane, leads to the disruption of the membrane's integrity. This is the basis for its antimicrobial and biocidal properties.[5][6]

Quantitative Surfactant Properties

| Property | Value (for C16 homologue) | Units | Conditions |

| Critical Micelle Concentration (CMC) | ~1 x 10-4 | mol/L | Aqueous solution, 25 °C |

| Surface Tension at CMC | ~35 | mN/m | Aqueous solution, 25 °C |

Note: The provided values are for benzyldimethylhexadecylammonium chloride (C16) and serve as an estimate for this compound (C18). The actual CMC for the C18 homologue is expected to be lower.

Experimental Protocols

The determination of the Critical Micelle Concentration is fundamental to characterizing a surfactant. Two common methods are detailed below.

Determination of CMC by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot indicates the CMC.[7][8]

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water. The concentration range should span the expected CMC.

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature (e.g., 25 °C).

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is determined to be the CMC.[9]

Determination of CMC by Surface Tension Measurement (Du Noüy Ring Method)

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases, up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.[7][10]

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound are prepared in a range of concentrations below and above the anticipated CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer with a Du Noüy ring at a controlled temperature. The ring is submerged in the solution and then slowly pulled through the surface. The force required to detach the ring from the surface is proportional to the surface tension.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show a sharp break point, which corresponds to the CMC.

Visualizing the Mechanism of Action

Micelle Formation

In an aqueous environment, above the critical micelle concentration, individual this compound monomers self-assemble into spherical micelles to minimize the unfavorable interactions between their hydrophobic tails and water. The hydrophobic stearyl chains form the core of the micelle, while the hydrophilic quaternary ammonium head groups are exposed to the aqueous solvent.

Caption: Self-assembly of BDSAC monomers into a micelle in an aqueous solution.

Interaction with a Lipid Bilayer

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The positively charged head group of the surfactant is electrostatically attracted to the negatively charged components of the bacterial membrane. The long hydrophobic tail then inserts into the lipid bilayer, disrupting the membrane's structure and integrity, leading to leakage of cellular contents and cell death.[5]

Caption: Proposed mechanism of BDSAC interaction with a lipid bilayer.

References

- 1. Stearalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. russellorganics.com [russellorganics.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. specialchem.com [specialchem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. tegewa.de [tegewa.de]

Benzyldimethylstearylammonium Chloride: An In-Depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Benzyldimethylstearylammonium chloride (BDSAC), a quaternary ammonium (B1175870) compound used in various industrial and consumer products. This document synthesizes available data on its environmental persistence, degradation pathways, and ecotoxicological effects to support environmental risk assessments and inform sustainable product development.

Executive Summary

This compound (CAS No. 122-19-0), also known as stearalkonium chloride, is a cationic surfactant. Its production and use can lead to its release into the environment, primarily through wastewater streams[1]. Due to its chemical properties, BDSAC is not expected to be volatile, nor is it susceptible to hydrolysis or direct photolysis in the environment[1]. The primary mechanisms governing its environmental fate are biodegradation and sorption to soil and sediment. While some studies indicate resistance to degradation under certain conditions, others demonstrate high levels of biodegradation in activated sludge systems[2]. As a cationic compound, BDSAC strongly adsorbs to negatively charged particles in soil and sediment, leading to its classification as immobile[2]. This strong adsorption significantly reduces its bioavailability in the aquatic environment. BDSAC is classified as very toxic to aquatic life; however, its environmental risk is mitigated by its potential for biodegradation and low bioavailability in the water column[3][4][5].

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely determined by its physicochemical properties. For BDSAC, these properties dictate its partitioning between air, water, soil, and sediment.

Table 1: Physicochemical and Environmental Partitioning Properties of this compound

| Property | Value | Implication for Environmental Fate | Reference |

| Molecular Formula | C₂₇H₅₀ClN | - | [1] |

| Molecular Weight | 424.15 g/mol | - | [4] |

| Vapor Pressure | 1.2 x 10⁻¹³ mm Hg (estimated) | Exists in the particulate phase in the atmosphere; low potential for long-range atmospheric transport. | [1] |

| Log Kow | 3.23 | Indicates a potential for bioaccumulation. | [2] |

| Water Solubility | 20.8 mg/L at 20°C | Low to moderate solubility. | [5] |

| Soil Adsorption Coefficient (Koc) | 3 x 10⁷ (estimated) | Expected to be immobile in soil. | [2] |

| Bioconcentration Factor (BCF) | 71 (estimated) | Moderate potential for bioconcentration in aquatic organisms. | [2] |

Due to its low vapor pressure, BDSAC is expected to exist predominantly in the particulate phase in the atmosphere and be removed via wet and dry deposition[1]. Once in the aquatic environment, its high Koc value indicates strong partitioning to suspended solids and sediment. A model of its environmental distribution following release to water predicts that over 95% of the substance will be found in the sediment.

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Abiotic Degradation

-

Hydrolysis: BDSAC lacks hydrolyzable functional groups and is not expected to undergo hydrolysis in the environment[1].

-

Photolysis: This compound does not absorb light in the environmental UV spectrum (>290 nm) and is therefore not expected to undergo direct photolysis[1].

Biotic Degradation

The biodegradation of BDSAC is a key factor in its environmental removal. However, studies have shown variable results depending on the test conditions and the microbial populations present.

Table 2: Summary of Biodegradation Studies for this compound

| Test Method | Test Duration | Result | Conclusion | Reference |

| MITI Test | 10 days | 0% degradation | Not readily biodegradable under these conditions. | [2] |

| SCAS Method | - | 94% degradation | Readily biodegradable in activated sludge. | [2] |

| OECD Confirmatory Test | - | 95% degradation | Readily biodegradable in activated sludge. | [2] |

The discrepancy in these results suggests that the acclimation of microorganisms is a critical factor for the biodegradation of BDSAC. In environments with adapted microbial communities, such as wastewater treatment plants, high removal rates can be expected.

Biodegradation Pathway

Studies on closely related benzyldimethylalkylammonium chlorides (BACs) have elucidated a probable biodegradation pathway. A key organism capable of degrading these compounds is Aeromonas hydrophila, which has been isolated from polluted soil[6][7]. The proposed pathway involves the initial cleavage of the alkyl chain from the nitrogen atom.

The degradation proceeds as follows:

-

C-N Bond Cleavage: The initial step is the cleavage of the C-alkyl-N bond, releasing the long alkyl chain and forming benzyldimethylamine[6][7].

-

Demethylation: Subsequent demethylation reactions lead to the formation of benzylmethylamine and then benzylamine[6][7].

-

Deamination and Oxidation: Benzylamine undergoes deamination to form benzaldehyde, which is then rapidly oxidized to benzoic acid[6][7].

-

Ring Cleavage: Benzoic acid is further degraded through the cleavage of the aromatic ring[6].

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects[4][5]. As a cationic surfactant, its toxicity is driven by its interaction with the negatively charged cell membranes of organisms.

Table 3: Aquatic Ecotoxicity of Alkyldimethylbenzylammonium Chlorides (ADBACs)

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fathead Minnow (Pimephales promelas) | LC₅₀ | 96 hours | 0.28 | [3][8] |

| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 96 hours | 0.28 - 1.4 | [3] |

| Sheepshead Minnow (Cyprinodon variegatus) | LC₅₀ | 96 hours | 0.86 | [3] |

| Water Flea (Daphnia magna) | EC₅₀ | 48 hours | Not specified, but invertebrates are the most sensitive group. | [3] |

| Green Algae | EC₅₀ | 72-96 hours | Not specified | [3] |

Note: Data is for the ADBAC category, which includes this compound. This "read-across" approach is used for structurally similar chemicals.

The high toxicity to aquatic organisms is a key concern. However, the strong sorption of BDSAC to sediment and suspended solids significantly reduces its concentration in the water column, thereby lowering the exposure and risk to pelagic organisms.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

Objective: To determine the ready biodegradability of BDSAC by aerobic microorganisms.

Methodology:

-

Test System: A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms from activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) and aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide (B78521).

-

Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.

-

Pass Level: A substance is considered readily biodegradable if it reaches >60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.

Inherent Biodegradability - Modified SCAS Test (OECD 302A)

Objective: To assess the inherent, ultimate biodegradability of BDSAC under conditions of prolonged exposure to a high concentration of microorganisms.

Methodology:

-

Test System: An aeration unit is filled with activated sludge from a sewage treatment plant.

-

Fill and Draw Procedure: The test substance and settled domestic sewage are added to the unit, and the mixture is aerated for 23 hours. The aeration is then stopped, the sludge is allowed to settle, and the supernatant is removed. This cycle is repeated daily.

-

Sampling and Analysis: The dissolved organic carbon (DOC) content of the supernatant is measured periodically.

-

Calculation: The percentage of biodegradation is determined by the reduction in DOC over time.

Biodegradation Pathway Analysis using Aeromonas hydrophila

Objective: To identify the metabolites produced during the biodegradation of a benzyldimethylalkylammonium chloride by Aeromonas hydrophila.